Bis(diethoxyphosphoryl)methanamine

Descripción general

Descripción

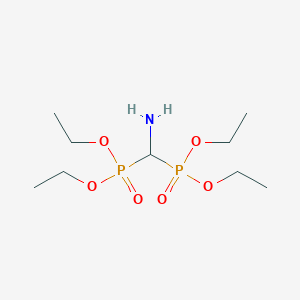

Bis(diethoxyphosphoryl)methanamine is a chemical compound with the molecular formula C9H23NO6P2. It is a bifunctional reagent that can react with both nucleophiles and electrophiles . This compound is known for its ability to form stable phosphoramides, phosphonates, and phosphinates with a wide range of organic and inorganic substrates.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(diethoxyphosphoryl)methanamine involves the reaction of diethyl phosphite with formaldehyde and an amine under controlled conditions. The reaction typically requires anhydrous conditions and the presence of a catalyst, such as anhydrous Lewis acid . The process can be summarized as follows:

- Depolymerization of paraformaldehyde to formaldehyde.

- Reaction of formaldehyde with diethyl phosphite in the presence of anhydrous Lewis acid catalysts.

- Filtration and recovery of the catalysts to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions

Bis(diethoxyphosphoryl)methanamine undergoes various chemical reactions due to its bifunctional nature. It can participate in:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions to form phosphoramides, phosphonates, and phosphinates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from reactions with this compound include:

Phosphoramides: Formed by reaction with amines.

Phosphonates: Formed by reaction with alcohols.

Phosphinates: Formed by reaction with thiols.

Aplicaciones Científicas De Investigación

Bis(diethoxyphosphoryl)methanamine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of bis(diethoxyphosphoryl)methanamine involves its ability to react with both nucleophiles and electrophiles. This bifunctional nature allows it to form stable bonds with a variety of substrates, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved in its reactions depend on the specific substrates and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to bis(diethoxyphosphoryl)methanamine include:

Diethyl benzylphosphonates: Known for their antimicrobial properties.

Phosphoramidates: Used in various chemical synthesis applications.

Uniqueness

This compound is unique due to its bifunctional nature, allowing it to react with both nucleophiles and electrophiles. This versatility makes it a valuable reagent in a wide range of chemical reactions and applications.

Actividad Biológica

Introduction

Bis(diethoxyphosphoryl)methanamine, also known as N,N,N',N'-tetraethyl methylenediphosphonamide, is an organophosphorus compound with significant potential in medicinal chemistry and agriculture. Its unique structure, characterized by dual diethoxyphosphoryl groups attached to a methanamine backbone, enables various biological activities, particularly in bone metabolism and cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₂₃N₁O₆P₂. The compound features a bifunctional nature that allows it to participate in diverse chemical reactions, enhancing its reactivity and solubility compared to simpler phosphonates.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₉H₂₃N₁O₆P₂ |

| Functional Groups | Diethoxyphosphoryl, amine |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to inhibit osteoclast activity, which plays a crucial role in bone resorption. This inhibition is vital for maintaining bone density and preventing osteoporosis. Additionally, the compound has shown promise in targeting cancer cells by interfering with cellular signaling pathways involved in tumor progression.

Key Mechanisms

- Inhibition of Osteoclasts : Reduces bone resorption.

- Cancer Cell Interaction : Disrupts signaling pathways that promote tumor growth.

Anti-Osteoporotic Effects

Research indicates that this compound can significantly inhibit osteoclast-mediated bone resorption. In vitro studies have demonstrated that the compound effectively reduces osteoclast formation and activity, suggesting its potential as an anti-osteoporotic agent.

Anticancer Properties

In addition to its effects on bone metabolism, this compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Case Study: Cancer Cell Lines

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Results : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-Osteoporotic | Inhibits osteoclast activity | |

| Anticancer | Induces apoptosis in cancer cells |

Synthesis and Derivatives

The synthesis of this compound involves the reaction of trimethyl phosphite with hexamethyldisilazane, followed by purification techniques such as column chromatography. The ability to synthesize derivatives enhances its applicability in various therapeutic contexts.

Potential Derivatives

- Bisphosphonate Derivatives : Used primarily for osteoporosis treatment.

- Aminobisphosphonates : Target specific enzymes involved in bone metabolism.

Propiedades

IUPAC Name |

bis(diethoxyphosphoryl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPXOZTKDAJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(N)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378726 | |

| Record name | tetraethyl aminomethylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80474-99-3 | |

| Record name | tetraethyl aminomethylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.